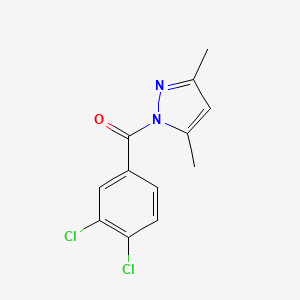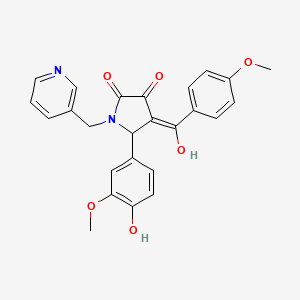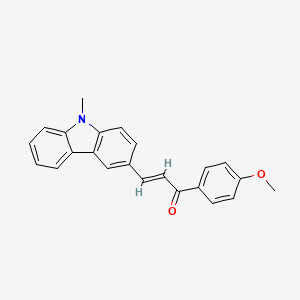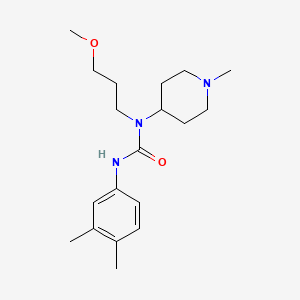
1-(3,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole, also known as DCP, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. DCP is a pyrazole derivative that has been synthesized using different methods, and its mechanism of action has been studied in detail.
作用機序
The mechanism of action of 1-(3,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole varies depending on its application. In plants, this compound inhibits the synthesis of chlorophyll by inhibiting the activity of the enzyme protoporphyrinogen oxidase. In cancer cells, this compound induces apoptosis by activating the caspase cascade and inhibiting the expression of anti-apoptotic proteins. This compound also inhibits cell proliferation by blocking the cell cycle at the G1 phase. In fungi, this compound inhibits the synthesis of ergosterol, a key component of fungal cell membranes, leading to cell death.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects, including the inhibition of enzyme activity, induction of apoptosis, and inhibition of cell proliferation. This compound has also been found to have anti-inflammatory and antioxidant activities. In animal studies, this compound has been found to have low toxicity, and its LD50 value ranges from 500 to 2000 mg/kg.
実験室実験の利点と制限
1-(3,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole has several advantages for lab experiments, including its low toxicity and well-defined mechanism of action. This compound is also readily available and can be synthesized using different methods. However, this compound has some limitations, including its low solubility in water and its potential to form insoluble aggregates in solution, which can affect its bioavailability and activity.
将来の方向性
Future research on 1-(3,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole could focus on its potential applications in different fields, including agriculture, medicine, and material science. In agriculture, this compound could be further developed as a selective herbicide with low environmental impact. In medicine, this compound could be developed as a potential anticancer drug with low toxicity and high efficacy. In material science, this compound could be used as a building block for the synthesis of new organic materials with unique properties. Future research could also focus on improving the synthesis method of this compound to increase its yield and purity and developing new formulations to improve its solubility and bioavailability.
合成法
1-(3,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole can be synthesized using different methods, including the reaction of 3,4-dichlorobenzoyl chloride with 3,5-dimethyl-1H-pyrazole in the presence of a base such as triethylamine. Another method involves the reaction of 3,4-dichlorobenzoyl hydrazine with 3,5-dimethylpyrazole-1-carboxylic acid ethyl ester in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide. The yield of this compound using these methods ranges from 40% to 70%.
科学的研究の応用
1-(3,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole has been extensively studied for its potential applications in different fields, including agriculture, medicine, and material science. In agriculture, this compound has been found to be an effective herbicide, and its mode of action involves inhibiting the synthesis of chlorophyll in plants. In medicine, this compound has been studied for its potential anticancer, antifungal, and antiviral activities. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In material science, this compound has been used as a building block for the synthesis of various organic materials, including polymers and liquid crystals.
特性
IUPAC Name |
(3,4-dichlorophenyl)-(3,5-dimethylpyrazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O/c1-7-5-8(2)16(15-7)12(17)9-3-4-10(13)11(14)6-9/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRDKECVKFKFCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=CC(=C(C=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(5-methylpyridin-2-yl)-1-[2-(1H-1,2,4-triazol-1-yl)benzoyl]piperidin-4-ol](/img/structure/B5295100.png)

![N-[4-(allyloxy)phenyl]-2-(phenylthio)acetamide](/img/structure/B5295111.png)
![methyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-5-phenyl-3-thiophenecarboxylate](/img/structure/B5295117.png)

![methyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B5295130.png)
![7-(2,4-dichlorophenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5295133.png)

![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-{[2-(2-oxoimidazolidin-1-yl)ethyl]amino}nicotinamide](/img/structure/B5295152.png)


![dibenzo[a,i]phenazine](/img/structure/B5295178.png)
